3-(2-Fluorophenyl)propionyl chloride
CAS No.: 52163-89-0
Cat. No.: VC2283941
Molecular Formula: C9H8ClFO
Molecular Weight: 186.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52163-89-0 |
---|---|
Molecular Formula | C9H8ClFO |
Molecular Weight | 186.61 g/mol |
IUPAC Name | 3-(2-fluorophenyl)propanoyl chloride |
Standard InChI | InChI=1S/C9H8ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 |
Standard InChI Key | UKMJNLBMILIWFH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CCC(=O)Cl)F |
Canonical SMILES | C1=CC=C(C(=C1)CCC(=O)Cl)F |
Introduction
Fundamental Properties
3-(2-Fluorophenyl)propionyl chloride (CAS: 52163-89-0) is characterized by its molecular formula C9H8ClFO and a molecular weight of 186.61 g/mol. The compound is also known by alternative names including 2-fluorobenzenepropanoyl chloride and benzenepropanoyl chloride, 2-fluoro-. The structure features a 2-fluorophenyl group connected to a propanoyl chloride moiety, creating a reactive acyl chloride functionality that makes it particularly valuable in organic synthesis.
Physical and Chemical Characteristics
The physical state of 3-(2-Fluorophenyl)propionyl chloride is typically a clear to pale yellow liquid at room temperature. The presence of the fluorine atom at the ortho position of the phenyl ring influences the electronic distribution within the molecule, affecting its reactivity patterns compared to non-fluorinated analogs.
Property | Value |
---|---|
CAS Number | 52163-89-0 |
Molecular Formula | C9H8ClFO |
Molecular Weight | 186.61 g/mol |
IUPAC Name | 3-(2-fluorophenyl)propanoyl chloride |
InChI | InChI=1S/C9H8ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 |
InChIKey | UKMJNLBMILIWFH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CCC(=O)Cl)F |
Structural Features
The structural arrangement of 3-(2-Fluorophenyl)propionyl chloride includes several key components:
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A 2-fluorophenyl ring providing steric and electronic effects
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A three-carbon propanoyl chain linking the aromatic ring to the acyl chloride group
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A highly reactive acyl chloride (C(=O)Cl) functional group
This specific arrangement contributes to the compound's reactivity profile and applications in synthetic chemistry.
Synthesis Methods
The preparation of 3-(2-Fluorophenyl)propionyl chloride typically involves the chlorination of the corresponding carboxylic acid precursor. This transformation converts the less reactive carboxylic acid group into a highly reactive acyl chloride, which serves as an activated form for subsequent reactions.
Standard Synthesis Route
The most common synthesis method involves the reaction of 3-(2-fluorophenyl)propionic acid with chlorinating agents such as oxalyl chloride or thionyl chloride. The general reaction can be represented as:
3-(2-Fluorophenyl)propionic acid + SOCl₂ → 3-(2-Fluorophenyl)propionyl chloride + SO₂ + HCl
This reaction typically requires controlled conditions, including:
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Anhydrous solvents (commonly dichloromethane or toluene)
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Moderate temperatures (25-50°C)
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Potential catalysts such as DMF (in catalytic amounts)
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Exclusion of moisture to prevent hydrolysis of the product
Alternative Synthesis Approaches
While the direct chlorination of the carboxylic acid is the most straightforward approach, alternative methods may include:
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Sequential oxidation-chlorination of 3-(2-fluorophenyl)propanol
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Functional group interconversion from related esters or amides
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Preparation from 3-(2-fluorophenyl)propionaldehyde through oxidation followed by chlorination
Chemical Reactivity
The reactivity of 3-(2-Fluorophenyl)propionyl chloride is predominantly governed by the highly electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack.
Key Reaction Patterns
3-(2-Fluorophenyl)propionyl chloride participates in several important reaction types:
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Nucleophilic acyl substitution reactions with:
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Alcohols to form esters
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Amines to form amides
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Hydrides to form aldehydes
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Organometallic reagents to form ketones
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Friedel-Crafts acylation reactions for C-C bond formation
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Reaction with metal catalysts for cross-coupling processes
The fluorine atom in the ortho position of the phenyl ring can influence these reactions through electronic and steric effects, potentially offering selectivity advantages in certain applications.
Applications in Chemical Synthesis
3-(2-Fluorophenyl)propionyl chloride has significant utility in synthetic organic chemistry, serving as a building block for the creation of more complex molecules.
Pharmaceutical Intermediates
The compound is utilized in the synthesis of various pharmaceutical compounds, potentially contributing to the development of:
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Anti-inflammatory agents
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Central nervous system drugs
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Cardiovascular medications
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Metabolic disorder treatments
The fluorine atom often enhances metabolic stability, lipophilicity, and binding affinity in drug candidates, making fluorinated intermediates particularly valuable in medicinal chemistry.
Agrochemical Development
In agrochemical research, 3-(2-Fluorophenyl)propionyl chloride serves as a precursor for developing:
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Herbicides
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Fungicides
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Insecticides
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Plant growth regulators
The strategic incorporation of the 2-fluorophenyl propanoyl moiety can influence the biological activity and environmental persistence of these compounds.
Specialty Chemical Applications
Beyond pharmaceuticals and agrochemicals, this compound finds uses in other specialty chemical applications, including:
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Materials science research
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Polymer modification
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Process chemistry development
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Analytical reference standards
Analytical Characterization
Analytical characterization of 3-(2-Fluorophenyl)propionyl chloride typically employs several complementary techniques.
Spectroscopic Identification
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Characteristic signals for aromatic protons (7.0-7.3 ppm), methylene protons (2.8-3.1 ppm and 3.1-3.4 ppm)
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¹³C NMR: Distinctive carbonyl carbon resonance (~170 ppm) and C-F coupling
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¹⁹F NMR: Valuable for confirming the fluorine environment
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Infrared Spectroscopy (IR):
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Strong C=O stretching band (1790-1815 cm⁻¹)
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C-F stretching vibrations (1000-1400 cm⁻¹)
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C-Cl vibrations (600-800 cm⁻¹)
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Mass Spectrometry
Mass spectrometric analysis typically reveals:
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Molecular ion peak (M+) at m/z 186
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Characteristic fragmentation patterns including loss of Cl (m/z 151)
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Fluorophenyl fragment ions
Comparison with Related Compounds
Understanding the relationship between 3-(2-Fluorophenyl)propionyl chloride and structurally similar compounds provides context for its applications and properties.
Structural Analogs
Compound | Key Differences | Impact on Properties |
---|---|---|
3-Phenylpropionyl chloride | Lacks fluorine atom | Lower electronegativity, different reactivity pattern |
3-(4-Fluorophenyl)propionyl chloride | Fluorine at para position | Different electronic effects, altered spatial arrangement |
3-(2-Chlorophenyl)propionyl chloride | Chlorine instead of fluorine | Larger halogen, different electronic influence |
2-(2-Fluorophenyl)propionyl chloride | Shorter carbon chain | Different spatial arrangement, altered reactivity |
Functional Derivatives
The 3-(2-fluorophenyl)propionyl group appears in various functional derivatives with distinct properties:
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3-(2-Fluorophenyl)propionic acid: Less reactive precursor
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3-(2-Fluorophenyl)propanol: Reduced form with alcohol functionality
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3-(2-Fluorophenyl)propionaldehyde: Contains aldehyde functionality
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3-(2-Fluorophenyl)propionamide: Contains amide functionality
Current Research Trends
Research involving 3-(2-Fluorophenyl)propionyl chloride continues to evolve, with several emerging applications and methodologies.
Green Chemistry Approaches
Recent efforts have focused on developing more environmentally friendly methods for:
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Synthesis under milder conditions
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Reduced use of hazardous chlorinating agents
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Solvent-free or alternative solvent systems
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Catalytic approaches to improve efficiency
Novel Synthetic Applications
Ongoing research explores innovative uses of 3-(2-Fluorophenyl)propionyl chloride in:
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Heterocycle synthesis
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Cross-coupling methodologies
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Asymmetric synthesis applications
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Building blocks for complex natural product analogs
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